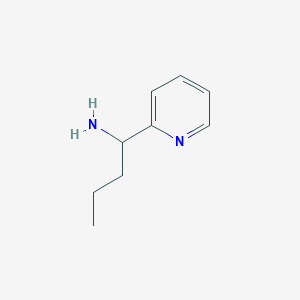

1-(Pyridin-2-yl)butan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-2-ylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-5-8(10)9-6-3-4-7-11-9/h3-4,6-8H,2,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKHSLAQEYFTPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628317 | |

| Record name | 1-(Pyridin-2-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90565-26-7 | |

| Record name | 1-(Pyridin-2-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Pyridin-2-yl)butan-1-amine physicochemical properties

An In-Depth Technical Guide to the Physicochemical Characterization of 1-(Pyridin-2-yl)butan-1-amine

Executive Summary

This compound is a heterocyclic compound featuring a pyridine ring and a chiral butan-1-amine substituent. As a structural motif, it holds potential as a valuable building block in medicinal chemistry and materials science, where the pyridine ring can engage in hydrogen bonding and metal coordination, and the primary amine offers a reactive handle for further functionalization. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the synthesis, purification, and in-depth physicochemical characterization of this compound. Given the limited availability of published experimental data, this document combines theoretical predictions with established, field-proven analytical protocols. It serves not only as a data repository but as a practical manual for generating and validating the core physicochemical parameters essential for advancing research and development activities.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural features of this compound—specifically, the presence of both a weakly basic pyridine nitrogen and a more basic primary aliphatic amine—dictate its chemical behavior and reactivity.

Chemical Structure:

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| IUPAC Name | 1-pyridin-2-ylbutan-1-amine | - |

| Molecular Formula | C₉H₁₄N₂ | [1][2] |

| Molecular Weight | 150.22 g/mol | [2] |

| Monoisotopic Mass | 150.11570 Da | [1] |

| SMILES | CCCC(C1=CC=CC=N1)N | [1] |

| InChI | InChI=1S/C9H14N2/c1-2-5-8(10)9-6-3-4-7-11-9/h3-4,6-8H,2,5,10H2,1H3 | [1] |

| InChIKey | BFKHSLAQEYFTPC-UHFFFAOYSA-N | [1] |

Proposed Synthesis and Purification Workflow

A robust and reproducible synthetic route is paramount. While specific literature on this exact molecule is scarce, a logical and widely applicable approach is the reductive amination of the corresponding ketone, 1-(pyridin-2-yl)butan-1-one. This method is highly effective for forming primary amines.

Caption: Proposed workflow for synthesis and purification.

Experimental Protocol: Reductive Amination

Causality: This protocol is chosen for its high functional group tolerance and generally good yields. Sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent because it is more selective for the protonated imine intermediate than for the starting ketone, minimizing the formation of the corresponding alcohol byproduct.

-

Reaction Setup: To a solution of 1-(pyridin-2-yl)butan-1-one (1.0 eq) in methanol (0.2 M), add ammonium acetate (5.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

-

Workup: Quench the reaction by the slow addition of 1 M HCl (aq) until the pH is ~2 to decompose any remaining reducing agent. Basify the mixture with 6 M NaOH (aq) to a pH of ~12.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to elute the final product.

-

Validation: Confirm the purity and identity of the collected fractions using TLC, NMR, and MS analysis.

Spectroscopic and Analytical Characterization

Structural elucidation relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer definitive confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy (Expected):

-

Pyridine Ring Protons (4H): Four distinct signals in the aromatic region (~7.0-8.6 ppm). The proton adjacent to the nitrogen (at the 6-position) will be the most downfield.

-

Methine Proton (-CH(NH₂)-) (1H): A triplet or multiplet around 3.5-4.5 ppm, deshielded by both the pyridine ring and the amine.

-

Amine Protons (-NH₂) (2H): A broad singlet that can appear over a wide range (1.5-3.5 ppm). Its chemical shift is concentration and solvent-dependent.

-

Butyl Chain Protons (7H): A series of multiplets in the aliphatic region (~0.8-1.8 ppm), with the terminal methyl group appearing as a triplet around 0.9 ppm.

-

-

¹³C NMR Spectroscopy (Expected):

-

Pyridine Carbons (5C): Five signals in the aromatic region (~120-160 ppm).

-

Methine Carbon (-CH(NH₂)-) (1C): A signal around 50-65 ppm.

-

Butyl Chain Carbons (3C): Three distinct signals in the aliphatic region (~10-40 ppm).

-

-

Protocol for NMR Analysis:

-

Prepare a sample by dissolving 5-10 mg of the purified amine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

-

Self-Validation: To confirm the identity of the -NH₂ signal, add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The disappearance of the broad singlet signal due to proton-deuterium exchange confirms its assignment as the amine protons.[3][4]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For a primary amine, the N-H stretch is a key diagnostic feature.

-

Expected Absorption Bands:

-

N-H Stretch (Primary Amine): A characteristic pair of medium-intensity peaks between 3300-3500 cm⁻¹.[3][5] This doublet arises from symmetric and asymmetric stretching modes.[5]

-

C-H Stretch (sp³): Strong absorptions just below 3000 cm⁻¹.

-

C-H Stretch (sp²): Weaker absorptions just above 3000 cm⁻¹.

-

C=N and C=C Stretch (Pyridine): Absorptions in the 1400-1600 cm⁻¹ region.

-

-

Protocol for Attenuated Total Reflectance (ATR)-IR:

-

Ensure the ATR crystal is clean by taking a background spectrum.

-

Place a small drop of the purified liquid sample directly onto the crystal.

-

Acquire the spectrum over a range of 4000-600 cm⁻¹.

-

Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

-

Mass Spectrometry (MS)

MS provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which aids in structural confirmation.

-

The Nitrogen Rule: With two nitrogen atoms (an even number), the molecular ion (M⁺) peak for this compound is expected to have an even mass-to-charge ratio (m/z) of 150, which is consistent with its molecular weight.

-

Expected Fragmentation: The most likely fragmentation pathway is alpha-cleavage, where the bond between the methine carbon (C1) and the adjacent carbon in the butyl chain (C2) breaks. This is a characteristic fragmentation for amines.[6]

Caption: Predicted primary fragmentation via alpha-cleavage.

-

Protocol for LC-MS Analysis:

-

Prepare a dilute solution of the sample (~1 mg/mL) in methanol or acetonitrile.

-

Inject the sample into an LC-MS system equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Obtain the full scan mass spectrum to identify the protonated molecule [M+H]⁺ at m/z = 151.12.[1]

-

Perform tandem MS (MS/MS) on the parent ion to observe the characteristic fragmentation pattern.

-

Core Physicochemical Properties

Understanding properties like pKa, solubility, and lipophilicity is critical in drug development, as they directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity Constant (pKa)

The pKa value defines the extent of ionization at a given pH. This molecule has two basic centers: the pyridine nitrogen and the primary amine. The aliphatic amine is expected to be the more basic site.

-

Predicted pKa: The pKa of the conjugate acid of the aliphatic amine is predicted to be around 9.0-10.5, similar to other primary alkylamines.[7][8] The pyridine nitrogen's conjugate acid will have a much lower pKa, typically around 5.0.

-

Significance: The pKa dictates the charge state of the molecule at physiological pH (~7.4). With a pKa > 8.0, the primary amine will be almost fully protonated and positively charged in the body, which significantly impacts membrane permeability and receptor interactions.

-

Protocol for Potentiometric Titration:

-

Accurately prepare a ~0.01 M solution of the amine in water.

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Titrate the amine solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.

-

Record the pH after each addition of titrant.

-

Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.

-

Aqueous Solubility

Solubility is a key factor for oral bioavailability and formulation development.

-

Protocol for Shake-Flask Solubility Assay (Thermodynamic):

-

Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Filter the suspension through a 0.45 µm filter to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a calibrated analytical method, such as HPLC-UV or LC-MS.

-

Lipophilicity (LogP / LogD)

Lipophilicity measures the partitioning of a compound between an oily (n-octanol) and an aqueous phase. It is a critical predictor of a drug's ability to cross biological membranes.

-

LogP vs. LogD: LogP refers to the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species. For a basic compound like this amine, LogD at pH 7.4 is the more physiologically relevant parameter.

-

Predicted LogP: The predicted XlogP value is approximately 1.0, indicating moderate lipophilicity.[1]

-

Protocol for Shake-Flask LogD₇.₄ Measurement:

-

Prepare a stock solution of the compound in n-octanol.

-

Mix a known volume of this stock solution with an equal volume of PBS (pH 7.4) that has been pre-saturated with n-octanol.

-

Vortex the mixture vigorously for several minutes and then centrifuge to separate the two phases.

-

Carefully collect samples from both the aqueous and n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculate LogD₇.₄ as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Safety and Handling

Based on the constituent functional groups (pyridine and aliphatic amine), appropriate safety precautions must be observed.

-

General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation or damage.[9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

Conclusion

This compound presents as a promising, yet under-characterized, chemical entity. This guide provides a comprehensive, scientifically grounded framework for its synthesis and detailed physicochemical analysis. By following the outlined protocols, researchers can generate the high-quality, validated data necessary to assess its potential in drug discovery and other advanced applications. The combination of predictive analysis and rigorous experimental methodology detailed herein ensures a robust foundation for future research endeavors.

References

-

LookChem. (n.d.). Cas 6303-73-7, 1-(pyridin-2-yl)butan-2-one. Retrieved January 12, 2026, from [Link].

-

PubChem. (n.d.). 1-(Pyridin-2-yl)ethan-1-amine. Retrieved January 12, 2026, from [Link].

-

LookChem. (n.d.). 4-(Pyridin-2-yl)butan-1-amine. Retrieved January 12, 2026, from [Link].

-

YouTube. (2022). Enantioselective synthesis of (R)- & (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde. Retrieved January 12, 2026, from [Link].

-

PubChemLite. (n.d.). This compound (C9H14N2). Retrieved January 12, 2026, from [Link].

-

PubChem. (n.d.). 4-(Pyridin-2-yl)butan-1-amine. Retrieved January 12, 2026, from [Link].

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved January 12, 2026, from [Link].

-

PubChem. (n.d.). Butylamine. Retrieved January 12, 2026, from [Link].

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved January 12, 2026, from [Link].

-

Oregon State University. (n.d.). Spectroscopy of Amines. Retrieved January 12, 2026, from [Link].

-

Wikipedia. (n.d.). n-Butylamine. Retrieved January 12, 2026, from [Link].

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved January 12, 2026, from [Link].

Sources

- 1. PubChemLite - this compound (C9H14N2) [pubchemlite.lcsb.uni.lu]

- 2. 4-(Pyridin-2-yl)butan-1-amine | C9H14N2 | CID 13511083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 7. Butylamine | C4H11N | CID 8007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 1-(Pyridin-2-yl)ethan-1-amine | C7H10N2 | CID 541877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS 58061-48-6 | N-(Pyridin-2-ylmethyl)butan-1-amine - Synblock [synblock.com]

An In-depth Technical Guide to the Spectral Analysis of 1-(Pyridin-2-yl)butan-1-amine

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction:

1-(Pyridin-2-yl)butan-1-amine is a heterocyclic compound of significant interest within contemporary medicinal chemistry and drug development. As a derivative of pyridine, a core scaffold in numerous pharmaceuticals, its structural elucidation is paramount for ensuring purity, understanding reactivity, and predicting biological activity.[1] This guide provides a comprehensive analysis of the spectral data for this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to empower researchers in their synthetic and analytical endeavors.

The unique juxtaposition of the aromatic pyridine ring and the chiral primary amine center in this compound presents a rich spectroscopic landscape. Understanding the nuances of these spectral features is crucial for chemists aiming to synthesize or utilize this and related compounds.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding its molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons of the pyridine ring, the aliphatic protons of the butyl chain, and the amine protons. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the deshielding effects of the aromatic ring current.

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-6' | 8.5 - 8.6 | dd | 1H |

| H-4' | 7.6 - 7.8 | dt | 1H |

| H-3' | 7.2 - 7.4 | d | 1H |

| H-5' | 7.1 - 7.2 | t | 1H |

| H-1 | 4.0 - 4.2 | t | 1H |

| NH₂ | 1.5 - 2.5 | br s | 2H |

| H-2 | 1.7 - 1.9 | m | 2H |

| H-3 | 1.3 - 1.5 | m | 2H |

| H-4 | 0.8 - 1.0 | t | 3H |

Interpretation of ¹H NMR Data:

-

Pyridine Protons (H-3', H-4', H-5', H-6'): The protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-8.6 ppm). The H-6' proton, being adjacent to the electronegative nitrogen, will be the most downfield. The coupling patterns (doublet of doublets, doublet of triplets, etc.) will be complex due to spin-spin coupling between adjacent protons.

-

Methine Proton (H-1): The proton on the carbon adjacent to both the pyridine ring and the amine group (H-1) is expected to be a triplet and will be shifted downfield due to the inductive effects of these two groups.

-

Amine Protons (NH₂): The protons of the primary amine will likely appear as a broad singlet. Their chemical shift can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding and exchange.[2] The signal may disappear upon the addition of D₂O.

-

Aliphatic Protons (H-2, H-3, H-4): The protons of the butyl chain will appear in the upfield region of the spectrum. The terminal methyl group (H-4) will be a triplet, while the methylene groups (H-2 and H-3) will exhibit more complex splitting patterns (multiplets) due to coupling with their neighbors.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C-2' | 160 - 162 |

| C-6' | 148 - 150 |

| C-4' | 136 - 138 |

| C-3' | 122 - 124 |

| C-5' | 120 - 122 |

| C-1 | 55 - 60 |

| C-2 | 38 - 42 |

| C-3 | 19 - 22 |

| C-4 | 13 - 15 |

Interpretation of ¹³C NMR Data:

-

Pyridine Carbons: The carbons of the pyridine ring will appear in the downfield region (δ 120-162 ppm). The carbon directly attached to the nitrogen (C-2' and C-6') will have distinct chemical shifts.

-

Aliphatic Carbons: The carbons of the butyl chain will be found in the upfield region of the spectrum. The chemical shift of C-1 will be the most downfield of the aliphatic carbons due to its proximity to the nitrogen of the amine and the pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic and aliphatic portions, and the C=N and C=C bonds of the pyridine ring.

Predicted IR Spectral Data:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3300 - 3500 | N-H stretch (asymmetric and symmetric) | Medium |

| 3000 - 3100 | Aromatic C-H stretch | Medium |

| 2850 - 2960 | Aliphatic C-H stretch | Strong |

| 1590 - 1610 | C=N and C=C stretch (pyridine ring) | Strong |

| 1430 - 1480 | C=C stretch (pyridine ring) | Strong |

| 1550 - 1650 | N-H bend (scissoring) | Medium-Strong |

| 650 - 900 | N-H wag | Broad |

Interpretation of IR Data:

-

N-H Stretching: Primary amines typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[2][3]

-

C-H Stretching: The spectrum will feature sharp peaks just above 3000 cm⁻¹ for the aromatic C-H stretches and strong absorptions just below 3000 cm⁻¹ for the aliphatic C-H stretches.

-

Pyridine Ring Vibrations: The characteristic stretching vibrations of the C=N and C=C bonds within the pyridine ring are expected in the 1400-1610 cm⁻¹ region.

-

N-H Bending: The N-H scissoring vibration of the primary amine should appear in the 1550-1650 cm⁻¹ range.[2] A broad absorption due to N-H wagging is also expected at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular formula of this compound is C₉H₁₄N₂. The expected nominal molecular weight is 150 g/mol . Therefore, the molecular ion peak [M]⁺ should be observed at m/z = 150. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[2]

-

Major Fragmentation Pathways: The primary fragmentation pathways are expected to involve cleavage of the C-C bond alpha to the amine and the pyridine ring, as well as loss of the butyl group.

Caption: Predicted Fragmentation Pathways of this compound.

Interpretation of MS Data:

-

Alpha-Cleavage: The most significant fragmentation is likely to be the cleavage of the C-C bond between C1 and C2, resulting in the formation of a stable pyridin-2-ylmethaniminium cation at m/z = 93.

-

Loss of Propyl Radical: Another likely fragmentation is the loss of a propyl radical (•CH₂CH₂CH₃) from the molecular ion, leading to a fragment at m/z = 107.

Experimental Protocols

To obtain high-quality spectral data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile amine protons.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

To confirm the presence of the NH₂ group, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be prepared between two KBr or NaCl plates.

-

Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample holder or the pure solvent.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system such as GC-MS or LC-MS.

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds and will likely produce a rich fragmentation pattern. Electrospray Ionization (ESI) is a softer ionization technique that is more likely to show the protonated molecular ion [M+H]⁺ at m/z = 151.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The predicted data and interpretations in this guide serve as a valuable resource for researchers working with this compound, enabling efficient and accurate characterization. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is the foundation of sound scientific investigation in the fields of chemical synthesis and drug discovery.

References

-

Kumar, V., & Chandra, S. (n.d.). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING. Retrieved from [Link]

-

Al-Ostath, A., El-Emam, A. A., & Al-Deeb, O. A. (2013). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 18(8), 9496–9514. Retrieved from [Link]

-

Yüksek, M. F., Gökçe, C., & Alpaslan, Y. B. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1094, 148–157. Retrieved from [Link]

-

Mary, Y. S., et al. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Tsi Journals. Retrieved from [Link]

-

Wojciechowska, A., Wieszczycka, K., & Framski, G. (2017). Synthesis and Spectral Analysis of Pyridine Derivates. ResearchGate. Retrieved from [Link]

-

Chemiz. (2022, April 12). Enantioselective synthesis of (R)- & (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(Pyridin-2-yl)ethan-1-amine. PubChem. Retrieved from [Link]

-

Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0031659). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Pyridin-2-yl)butan-1-amine. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Butanamine. NIST WebBook. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 1-Butylamine (FDB003380). Retrieved from [Link]

-

LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

-

LookChem. (n.d.). 4-(Pyridin-2-yl)butan-1-amine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Butanamine. NIST WebBook. Retrieved from [Link]

-

Wang, Y., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(15), 2786. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Retrieved from [Link]

Sources

- 1. SPECTRAL STUDY OF SUBSTITUTED PYRIDINE | ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERINGISSN: 2456-1037 IF:8.20, ELJIF: 6.194(10/2018), Peer Reviewed and Refereed Journal, UGC APPROVED NO. 48767 [ajeee.co.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

The Ascendant Therapeutic Potential of 1-(Pyridin-2-yl)butan-1-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The pyridine nucleus, a ubiquitous scaffold in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. Its unique electronic properties and ability to engage in diverse non-covalent interactions have cemented its status as a "privileged structure." Within the vast landscape of pyridine-containing compounds, the 1-(Pyridin-2-yl)alkylamine motif has emerged as a particularly promising pharmacophore. This in-depth technical guide focuses on the synthesis, biological activities, and structure-activity relationships (SAR) of 1-(Pyridin-2-yl)butan-1-amine derivatives, a class of compounds with significant untapped therapeutic potential. While specific research on the butan-1-amine series is nascent, this guide will extrapolate from closely related analogs, particularly the well-studied 1-(pyridin-2-yl)ethanamine derivatives, to provide a comprehensive and forward-looking resource for researchers in the field.

I. The this compound Scaffold: A Structural Overview

The core structure of this compound consists of a pyridine ring substituted at the 2-position with a butan-1-amine moiety. This arrangement offers several key features for drug design:

-

The Pyridine Ring: Acts as a bioisostere for a phenyl ring but with a crucial difference: the nitrogen atom introduces a dipole moment and can act as a hydrogen bond acceptor. This enhances solubility and allows for specific interactions with biological targets.[1]

-

The Amine Group: The primary amine is a key functional group that can be readily modified to introduce a wide range of substituents, allowing for the fine-tuning of physicochemical properties and biological activity. It can also act as a hydrogen bond donor and can be protonated at physiological pH, facilitating ionic interactions.

-

The Butyl Linker: The four-carbon chain provides a degree of conformational flexibility, allowing the molecule to adopt optimal orientations for binding to its target. The length and nature of this linker can be systematically varied to probe the dimensions of the binding pocket.

II. Synthesis of this compound Derivatives: A Strategic Approach

The synthesis of the this compound core and its derivatives can be achieved through several established synthetic routes. A common and efficient method involves the reductive amination of a suitable ketone precursor.

Exemplary Synthetic Protocol: Reductive Amination

This protocol describes the synthesis of a generic N-substituted this compound derivative.

Step 1: Synthesis of 1-(pyridin-2-yl)butan-1-one

-

To a solution of 2-bromopyridine (1 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 equivalents) dropwise at -78°C.

-

Stir the resulting mixture at -78°C for 1 hour to ensure complete lithium-halogen exchange.

-

Add a solution of butyronitrile (1.2 equivalents) in anhydrous diethyl ether dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-(pyridin-2-yl)butan-1-one.

Step 2: Reductive Amination

-

To a solution of 1-(pyridin-2-yl)butan-1-one (1 equivalent) and a primary or secondary amine (1.2 equivalents) in methanol, add sodium cyanoborohydride (1.5 equivalents) portion-wise at 0°C.[2]

-

Add a few drops of glacial acetic acid to maintain a pH between 6 and 7.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield the desired N-substituted this compound derivative.

III. The Biological Activity Landscape: Exploring Therapeutic Frontiers

Based on the known activities of analogous pyridine derivatives, the this compound scaffold is predicted to exhibit a diverse range of biological activities, including antimicrobial, anticancer, and neurological effects.

A. Antimicrobial Activity: A New Generation of Antibacterials

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Pyridine derivatives have shown considerable promise in this area.[3][4] The cationic nature of pyridinium salts, formed by quaternization of the pyridine nitrogen, is believed to contribute to their antimicrobial action by disrupting bacterial cell membranes.[3]

-

Quaternization: N-alkylation of the pyridine ring to form pyridinium salts often enhances antimicrobial activity.[3]

-

Lipophilicity: The length of the alkyl chain on the pyridine nitrogen influences the lipophilicity of the molecule, which in turn affects its ability to penetrate bacterial cell walls. A balance is crucial, as excessive lipophilicity can lead to non-specific toxicity.

-

Substituents on the Amine: Modifications of the butan-1-amine can modulate the overall physicochemical properties of the molecule, impacting its antimicrobial spectrum and potency.

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

-

Preparation of Bacterial Inoculum: Prepare a suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Serial Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Add an equal volume of the bacterial inoculum to each well.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the bacterium is observed.[5]

B. Anticancer Activity: Targeting Proliferative Pathways

Pyridine-containing compounds have been extensively investigated for their antiproliferative properties against various cancer cell lines.[5][6] The mechanisms of action are diverse and can include inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis.

-

Substituents on the Pyridine Ring: The introduction of electron-donating or electron-withdrawing groups on the pyridine ring can significantly influence antiproliferative activity. For example, methoxy (-OMe) and hydroxyl (-OH) groups have been shown to enhance activity in some series.[5]

-

Nature of the Amine Substituent: The substituent on the butan-1-amine can be designed to interact with specific residues in the binding pocket of a target protein, such as a kinase. Aromatic or heteroaromatic substituents can introduce additional π-π stacking or hydrogen bonding interactions.

-

Stereochemistry: The stereochemistry at the chiral center of the butan-1-amine can be critical for biological activity, as different enantiomers may exhibit distinct binding affinities and efficacies.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of Sorenson's glycine buffer and SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[7]

C. Neurological Activity: Modulating Central Nervous System Targets

Pyridine alkaloids and their synthetic analogs have a long history of interacting with the central nervous system (CNS).[8] The 1-(pyridin-2-yl)alkylamine scaffold bears structural resemblance to known neuromodulators and may interact with various CNS receptors, such as dopamine and serotonin receptors. For instance, structurally related 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines have been identified as dopamine autoreceptor agonists.[9]

-

Amine Substitution: The nature of the substituent on the amine is critical for receptor selectivity and affinity. Bulky or aromatic groups can significantly alter the binding profile.

-

Conformational Constraints: The flexibility of the butyl chain can be constrained through cyclization or the introduction of rigid linkers to lock the molecule into a bioactive conformation.

-

Pyridine Ring Position: The position of the nitrogen atom in the pyridine ring can influence receptor interactions.

This assay measures the affinity of a test compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand that is known to bind to that receptor.

-

Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the receptor of interest (e.g., CHO cells expressing the human dopamine D2 receptor).

-

Assay Buffer: Prepare a suitable binding buffer.

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]spiperone for the D2 receptor) and varying concentrations of the test compound.

-

Filtration: After incubation, rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of the test compound (the concentration that displaces 50% of the radiolabeled ligand). From the IC₅₀, the inhibition constant (Ki) can be calculated, which represents the affinity of the compound for the receptor.[10]

IV. Data Presentation and Visualization

For a comprehensive understanding of the structure-activity relationships, it is crucial to present quantitative data in a clear and organized manner.

Table 1: Illustrative Biological Activity Data for this compound Derivatives

| Compound ID | R Group (on Amine) | MIC (µg/mL) vs. S. aureus | IC₅₀ (µM) vs. MCF-7 | D₂ Receptor Binding (Ki, nM) |

| PBA-01 | H | 64 | >100 | 500 |

| PBA-02 | Methyl | 32 | 75.2 | 350 |

| PBA-03 | Benzyl | 16 | 12.5 | 85 |

| PBA-04 | 4-Fluorobenzyl | 8 | 5.8 | 42 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate how experimental results would be tabulated.

Visualization of Key Concepts

Visual aids are essential for conveying complex information succinctly.

Caption: Synthetic route to this compound derivatives.

Caption: Key structural elements influencing anticancer activity.

V. Future Directions and Concluding Remarks

The this compound scaffold represents a promising starting point for the development of a new generation of therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make this an attractive area for further investigation. Future research should focus on:

-

Systematic SAR studies: A comprehensive library of derivatives should be synthesized and screened to elucidate detailed structure-activity relationships for various biological targets.

-

Mechanism of action studies: For active compounds, detailed mechanistic studies should be undertaken to identify their specific molecular targets and pathways.

-

In vivo evaluation: Promising candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

This technical guide provides a foundational framework for researchers embarking on the exploration of this compound derivatives. By leveraging the principles of medicinal chemistry and employing robust biological evaluation methods, the full therapeutic potential of this exciting class of compounds can be unlocked.

VI. References

-

Wright, J. L., et al. (1994). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. Journal of Medicinal Chemistry, 37(15), 2345-2353. [Link]

-

Küçükgüzel, Ş. G., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5249-5261. [Link]

-

Guzmán, A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

-

Al-Said, M. S., et al. (2011). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Archiv der Pharmazie, 344(12), 804-811. [Link]

-

Pop, R., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(16), 4983. [Link]

-

Chemiz. (2023, April 12). Enantioselective synthesis of (R)- & (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. Retrieved January 12, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2017). Synthesis and Evaluation of Antibacterial Activity of 1,3,4-Oxadiazoles Derivatives Containing Pyridine Ring. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Cytotoxicity assay representing the antiproliferative effects (% viability) of some of the synthesized compounds on HCT116 (human colorectal) cancer cells. Retrieved January 12, 2026, from [Link]

-

MDPI. (2020). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Retrieved January 12, 2026, from [Link]

-

MDPI. (2020). Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Details of the Receptor-Binding Assay Methods Used in the Present Studies. Retrieved January 12, 2026, from [Link]

-

Patil, P., et al. (2013). Pyridine and Its Biological Activity: A Review. Asian Journal of Research in Chemistry, 6(10), 888-899. [Link]

-

Crawley, J. N. (2020). Pyridine alkaloids with activity in the central nervous system. Bioorganic & Medicinal Chemistry, 28(24), 115820. [Link]

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

Sources

- 1. Synthesis and pharmacological evaluation of some N-[pyridyl(phenyl)carbonylamino]methyl-1,2,3,6-tetrahydropyrid ines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]

- 6. 1-PYRIDIN-2-YL-ETHYLAMINE | 42088-91-5 [chemicalbook.com]

- 7. Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1-(Pyridin-2-yl)ethan-1-amine | C7H10N2 | CID 541877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Structure-Activity Relationship (SAR) of Pyridinyl Amines: A Strategic Guide for Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of pyridinyl amines, a cornerstone scaffold in medicinal chemistry. We will delve into the fundamental physicochemical properties, core SAR principles, and practical experimental workflows, offering field-proven insights for drug development professionals.

Introduction: The Prominence of the Pyridinyl Amine Scaffold

The pyridine ring is a privileged heterocyclic motif, second only to benzene in its prevalence among FDA-approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in various biological interactions make it a versatile scaffold in drug design.[2] When combined with an amine substituent, the resulting pyridinyl amine core offers a rich platform for developing potent and selective therapeutic agents across a wide range of diseases.[1][3]

The Significance of the Pyridine Ring in Drug Design

The nitrogen atom within the pyridine ring is a key modulator of its chemical personality. It imparts a dipole moment, influences the aromatic system's electron distribution, and provides a hydrogen bond acceptor site, all of which are critical for molecular recognition by biological targets.[2][4] The pyridine nucleus is a common feature in numerous blockbuster drugs, highlighting its importance in achieving desirable pharmacokinetic and pharmacodynamic profiles.[2][5] Furthermore, the pyridine ring can serve as a bioisosteric replacement for a phenyl ring, often leading to improved solubility, metabolic stability, and potency.[6][7]

The Versatile Role of the Amine Substituent

The amine group, in its various forms (primary, secondary, or tertiary), provides a crucial anchor for hydrogen bonding and salt bridge formation with protein residues.[8] Its basicity can be fine-tuned through electronic modifications on the pyridine ring or the amine itself, which in turn affects the compound's overall physicochemical properties and target engagement.[6]

A Broad Spectrum of Biological Activities

Pyridinyl amine derivatives have demonstrated a remarkable diversity of biological activities, including but not limited to:

-

Anticancer: As kinase inhibitors and antiproliferative agents.[1][9][10]

-

Central Nervous System (CNS) Disorders: Targeting receptors and enzymes implicated in neurological and psychiatric conditions.[11]

-

Antimicrobial: Exhibiting antibacterial, antifungal, and antiprotozoal properties.[3][6]

-

Anti-inflammatory: Modulating inflammatory pathways.[5]

Fundamental Physicochemical and Electronic Properties

A deep understanding of the inherent properties of the pyridinyl amine scaffold is paramount for rational drug design.

The Pyridine Ring: A Unique Aromatic System

The pyridine ring is an aromatic heterocycle, adhering to Hückel's 4n+2 rule for aromaticity with 6 π-electrons.[12]

-

Influence of the Nitrogen Atom: The electronegative nitrogen atom inductively withdraws electron density from the ring, particularly from the ortho (C2, C6) and para (C4) positions.[13] This makes the pyridine ring electron-deficient compared to benzene and less susceptible to electrophilic aromatic substitution, which, when it occurs, typically favors the meta (C3, C5) position.[4][13] Conversely, the ring is more prone to nucleophilic attack at the ortho and para positions.[4] The nitrogen's lone pair of electrons resides in an sp2 hybrid orbital in the plane of the ring and is not part of the aromatic system, which is the source of pyridine's basicity.[12]

-

Reactivity and Functionalization: The electron-deficient nature of the pyridine ring dictates its reactivity. Direct C-H functionalization, while challenging, is an area of active research to enable efficient diversification of the scaffold.[14][15] Various synthetic methods have been developed to introduce substituents at specific positions, allowing for systematic exploration of the SAR.[16][17][18]

The Aminopyridine Moiety: Tautomerism and Interactions

The aminopyridine unit can exist in different tautomeric forms, which can influence its interaction with biological targets. The ability of both the pyridine nitrogen and the amine group to act as hydrogen bond donors and acceptors is a key feature in molecular recognition.[19]

Impact on Pharmacokinetics (ADME)

The physicochemical properties of pyridinyl amines significantly influence their absorption, distribution, metabolism, and excretion (ADME) profiles. The basicity of the pyridine nitrogen and the amine group affects solubility and permeability.[6] The pyridine ring can also influence metabolic stability; for instance, its replacement of a more metabolically labile group can enhance a drug's half-life.[5][6]

Core Principles of the Structure-Activity Relationship (SAR)

The biological activity of pyridinyl amines can be systematically modulated by altering three key structural features: the position of the amine group, substitution on the pyridine ring, and modification of the amine substituent itself.

The Position of the Amine Group: A Critical Determinant

The regiochemistry of the amine substituent on the pyridine ring has a profound impact on the molecule's electronic properties, conformational preferences, and ability to interact with specific targets.

-

2-Aminopyridines: Often act as bidentate ligands, chelating metal ions in metalloenzymes. The proximity of the endocyclic and exocyclic nitrogen atoms can lead to specific intramolecular hydrogen bonding patterns that influence conformation.

-

3-Aminopyridines: The electronic properties of 3-aminopyridine are distinct from the 2- and 4-isomers. The amine group in this position is less conjugated with the ring nitrogen, influencing its basicity and nucleophilicity. In some cases, moving a substituent from the 4- to the 3-position can have a significant effect on activity.[20]

-

4-Aminopyridines: The 4-aminopyridine scaffold places the amine substituent in direct electronic communication with the ring nitrogen through resonance. This can enhance the basicity of the ring nitrogen and influence the overall charge distribution. 4-Aminopyridine itself is a potassium channel blocker.[6]

Caption: Impact of amine position on key molecular properties.

Substitution on the Pyridine Ring: Fine-Tuning Activity

Decorating the pyridine ring with various substituents is a powerful strategy to modulate potency, selectivity, and pharmacokinetic properties.

-

Electronic Effects: Electron-donating groups (e.g., -OCH3, -CH3) can increase the electron density of the ring, enhancing the basicity of the pyridine nitrogen and potentially influencing electrophilic interactions. Conversely, electron-withdrawing groups (e.g., -Cl, -CF3, -CN) decrease the basicity of the ring nitrogen and can be crucial for interactions with electron-rich pockets in a target protein.[21]

-

Steric Effects: The size and shape of substituents can dictate the molecule's ability to fit into a binding pocket. Bulky groups can be used to probe the steric tolerance of a receptor or to block unwanted metabolic pathways. However, excessively bulky groups can also lead to a loss of activity.[1][10]

-

Common Bioisosteric Replacements: Bioisosterism is a key strategy in medicinal chemistry to optimize lead compounds.[22] For the pyridine ring, common bioisosteric replacements include other five- or six-membered heterocycles like pyrimidine, pyrazine, or thiophene.[23][24] These modifications can alter the electronic and steric profile of the molecule, leading to improved properties. For example, replacing a pyridine with a pyrazine has been shown to yield potent antimalarial compounds.[25]

Modification of the Amine Group: Exploring New Interactions

The exocyclic amine group offers a rich handle for chemical modification to explore the SAR.

-

Primary, Secondary, and Tertiary Amines: The degree of substitution on the amine nitrogen affects its hydrogen bonding capacity and basicity. Primary and secondary amines can act as both hydrogen bond donors and acceptors, while tertiary amines can only act as acceptors.

-

Acylation and Sulfonylation: Converting the amine to an amide or sulfonamide can significantly alter its electronic properties and hydrogen bonding potential. This modification can also improve cell permeability by masking the basicity of the amine.

-

Incorporation into Heterocyclic Systems: The amine can be part of a larger heterocyclic ring system, such as a piperazine or morpholine. This can constrain the conformation of the molecule and introduce new points of interaction with the target.

Case Studies: SAR in Action

The principles of pyridinyl amine SAR are best illustrated through real-world examples in drug discovery programs.

Table 1: SAR of Pyridinyl Amine Derivatives as Bloom Helicase Inhibitors[20]

| Compound | R1 (Pyridine Isomer) | R2 (Thiadiazole Replacement) | IC50 (µM) |

| 1 | 4-pyridinyl | 1,3,4-thiadiazol-2-amine | 1.4 |

| 4a | phenyl | 1,3,4-thiadiazol-2-amine | Inactive |

| 4b | 2-pyridinyl | 1,3,4-thiadiazol-2-amine | Inactive |

| 4c | 3-pyridinyl | 1,3,4-thiadiazol-2-amine | 3.5 |

| 6a | 4-pyridinyl | thiophene | Inactive |

This table demonstrates the critical importance of the 4-pyridinyl moiety and the thiadiazole ring for inhibitory activity against Bloom Helicase.

Table 2: Antiproliferative Activity of Substituted Pyridines[1]

| Compound | R1 | R2 | IC50 (mM) |

| 15 | CH3 | COOEt | 0.18 |

| 16 | H | CN | 21.05 |

| 17 | OMe | H | 0.044 |

| 18 | H | H | 4.22 |

This data highlights that electron-donating groups like -CH3 and -OCH3, and an ester group enhance antiproliferative activity, while a nitrile group is detrimental.[1]

Experimental Workflows for SAR Determination

A systematic approach to synthesizing and testing analogs is crucial for elucidating the SAR of a new series of pyridinyl amines.

Synthetic Strategies for Pyridinyl Amine Libraries

The efficient synthesis of a diverse library of analogs is the engine of any SAR campaign. Numerous methods exist for the functionalization of the pyridine core.[17][26]

Caption: Suzuki coupling workflow for library synthesis.

Step-by-Step Protocol: Suzuki Coupling for Aryl-Substituted Pyridinyl Amines

This protocol provides a general method for the palladium-catalyzed Suzuki cross-coupling reaction, a powerful tool for creating C-C bonds and diversifying the pyridinyl amine scaffold.

-

Reaction Setup: To an oven-dried reaction vessel, add the halo-pyridinyl amine (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh3)4 (0.02-0.1 eq.), and a base such as K2CO3 or Cs2CO3 (2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired coupled product.

In Vitro Assay Cascade for SAR Elucidation

A tiered approach to in vitro testing ensures that resources are focused on the most promising compounds.

-

Primary Assays: High-throughput screening (HTS) of a compound library against the primary biological target to identify initial hits. This could be a binding assay (e.g., radioligand binding, fluorescence polarization) or a functional assay (e.g., enzyme activity, reporter gene assay).

-

Secondary Assays: Confirmation of hit activity and determination of potency (e.g., IC50 or EC50). This stage also involves assessing selectivity by testing against related targets.

-

Cellular Assays: Evaluation of compound activity in a more physiologically relevant context, such as cell-based assays to measure downstream signaling or phenotypic effects.

-

ADME/Tox Assays: Early assessment of pharmacokinetic properties (solubility, permeability, metabolic stability) and potential toxicity to guide compound optimization.

Computational Approaches to Guide SAR Studies

In silico methods can accelerate the SAR process by prioritizing compounds for synthesis and providing insights into ligand-receptor interactions.

-

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity.[11][27][28] A pharmacophore model can be used to virtually screen large compound databases to identify novel scaffolds.

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical structures of a series of compounds with their biological activities.[27][29] These models can be used to predict the activity of unsynthesized analogs, thereby guiding the design of more potent compounds.

Conclusion and Future Perspectives

The pyridinyl amine scaffold remains a highly valuable and versatile platform in modern drug discovery. A thorough understanding of its fundamental properties and the core principles of its SAR is essential for medicinal chemists seeking to design novel therapeutics. The strategic application of synthetic chemistry, in vitro assays, and computational modeling will continue to unlock the full potential of this privileged structural motif. Future efforts will likely focus on the development of more efficient and selective C-H functionalization methods to further expand the accessible chemical space around the pyridinyl amine core, leading to the discovery of next-generation medicines.

References

- Functionalization of Pyridines via Reissert-Henze Reaction. (URL not provided)

-

C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing). ([Link])

-

Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - NIH. ([Link])

-

Various routes for the synthesis of functionalized pyridines. - ResearchGate. ([Link])

-

C-H Functionalization of Pyridines - ResearchGate. ([Link])

-

Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts | Journal of the American Chemical Society - ACS Publications. ([Link])

-

Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. ([Link])

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. ([Link])

-

Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC - PubMed Central. ([Link])

-

Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline. ([Link])

- Bioisosterism: A Rational Approach in Drug Design. (URL not provided)

-

Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides - PubMed. ([Link])

-

Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity - PMC - NIH. ([Link])

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed. ([Link])

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - ResearchGate. ([Link])

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. ([Link])

-

Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. ([Link])

-

Bioisosteric Replacements - Cambridge MedChem Consulting. ([Link])

-

Pyridine: the scaffolds with significant clinical diversity - PMC - NIH. ([Link])

-

Synthesis, 3D-pharmacophore modelling and 2D-QSAR study of new pyridine-3-carbonitriles as vasorelaxant active agents - RSC Publishing. ([Link])

-

Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed. ([Link])

-

Pharmacophore modeling, 3D-QSAR, and docking study of pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 selective inhibitors - PubMed. ([Link])

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. ([Link])

-

Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - Monash University. ([Link])

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. ([Link])

-

Pyridine - Wikipedia. ([Link])

-

Interaction between Nitrogen atom from the pyridine ring of Nevirapine... - ResearchGate. ([Link])

-

The Quest for Bioisosteric Replacements | Journal of Chemical Information and Modeling. ([Link])

-

Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors - PubMed. ([Link])

-

Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? - Chemistry Stack Exchange. ([Link])

-

Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma - MDPI. ([Link])

-

Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives - ResearchGate. ([Link])

-

Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. ([Link])

-

An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines | The Journal of Physical Chemistry A - ACS Publications. ([Link])

-

N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - RSC Publishing. ([Link])

-

(PDF) SYNTHESIS, ANTIMICROBIAL SCREENING AND MOLECULAR DOCKING STUDY OF SOME NEW PYRIMIDIN2-AMINE DERIVATIVES AS POSSIBLE BIOACTIVE AGENTS - ResearchGate. ([Link])

-

Pyridines in Action: 7 selected examples of pyridine in drug synthesis | by Lina - Medium. ([Link])

-

15.5: Aromatic Heterocycles - Pyridine and Pyrrole - Chemistry LibreTexts. ([Link])

-

Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC - NIH. ([Link])

-

Pharmacophore modeling, 3D-QSAR and docking study of 2-phenylpyrimidine analogues as selective PDE4B inhibitors - PubMed. ([Link])

-

15.5: Aromatic Heterocycles - Pyridine and Pyrrole - Chemistry LibreTexts. ([Link])

-

Pyridine scaffold: its diverse biological actions - IJNRD. ([Link])

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mch.estranky.sk [mch.estranky.sk]

- 23. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. research.monash.edu [research.monash.edu]

- 26. medium.com [medium.com]

- 27. Synthesis, 3D-pharmacophore modelling and 2D-QSAR study of new pyridine-3-carbonitriles as vasorelaxant active agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. Pharmacophore modeling, 3D-QSAR, and docking study of pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Silico Modeling of 1-(Pyridin-2-yl)butan-1-amine Interactions

Abstract

This technical guide provides a comprehensive framework for the in silico analysis of 1-(Pyridin-2-yl)butan-1-amine, a novel small molecule with therapeutic potential. We navigate the complete computational workflow, from initial target identification and system preparation to advanced molecular dynamics simulations. This document is designed for researchers, computational chemists, and drug development professionals, offering both theoretical justifications for methodological choices and detailed, step-by-step protocols for practical implementation. By integrating established computational techniques with expert insights, this guide aims to serve as a self-validating manual for predicting and analyzing the molecular interactions that govern the activity of this compound, thereby accelerating rational drug design efforts.

Section 1: Introduction and Foundational Concepts

The journey of a drug from concept to clinic is arduous and expensive. In silico modeling, or computer-aided drug design (CADD), has become an indispensable tool to de-risk and expedite this process.[1][2] By simulating molecular interactions computationally, we can predict binding affinities, elucidate mechanisms of action, and prioritize candidates for synthesis and experimental testing, saving considerable time and resources.[1][3][4]

This guide focuses on a specific small molecule, This compound . Its structure, featuring a pyridine ring and a flexible butylamine chain, suggests potential interactions with a variety of biological targets through hydrogen bonding, aromatic stacking, and hydrophobic interactions.[5] For the purpose of this guide, we will hypothesize its interaction with a well-established therapeutic target, Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle and a prominent target in oncology.

Our exploration will be structured around a logical progression of computational techniques, each building upon the last to provide a multi-layered understanding of the molecule's behavior.

The Computational Drug Discovery Workflow

A robust in silico investigation follows a structured, multi-step process. Each stage generates data that informs the next, creating a comprehensive picture of the molecule's potential as a therapeutic agent.

Caption: Overall in silico modeling workflow.

Section 2: System Preparation: The Foundation of Accuracy

The axiom "garbage in, garbage out" is particularly true for computational modeling. The accuracy of any simulation is fundamentally dependent on the quality of the initial structures of both the protein target and the small molecule ligand.

Target Protein Preparation

The first step is to obtain and refine the 3D structure of our target, CDK2. The Protein Data Bank (PDB) is the primary repository for macromolecular structures.

Protocol 2.1.1: Preparing the CDK2 Receptor (PDB ID: 1HCK)

-

Obtain Structure: Download the crystal structure of CDK2 (e.g., PDB ID: 1HCK) from the RCSB PDB database. This structure is co-crystallized with an inhibitor, which helps define the active site.

-

Initial Cleaning: Visualize the downloaded PDB file in a molecular modeling program (e.g., UCSF ChimeraX, PyMOL).[6] The general procedure is to remove components not relevant to the simulation, such as:

-

Water Molecules: Crystallographic waters are often removed, unless specific water molecules are known to be critical for ligand binding (bridging waters).[7]

-

Co-crystallized Ligands & Ions: Remove the original ligand and any non-essential ions or cofactors.[8]

-

Alternate Conformations: If residues have alternate locations (altLocs), retain only the conformation with the highest occupancy.[6]

-

-

Structural Refinement:

-

Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens appropriate for a physiological pH (e.g., pH 7.4).[7][9] This is crucial for correct hydrogen bond network definition.

-

Assign Charges & Atom Types: Assign partial atomic charges and atom types according to a chosen force field (e.g., AMBER, CHARMM). Tools like UCSF Chimera's Add Charge or specialized software are used for this step.[6][9]

-

-

Final Output: Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock, PDB for GROMACS) for subsequent steps.

Ligand Preparation

Proper preparation of the ligand, this compound, is equally critical. This involves generating a valid 3D conformation and assigning correct chemical properties.

Protocol 2.2.1: Preparing the Ligand

-

Obtain 2D Structure: The structure of this compound can be obtained from databases like PubChem (CID 22767593) or drawn using chemical sketchers like MarvinSketch or ChemDraw.[5][7]

-

Convert to 3D: Convert the 2D representation into a 3D structure.[10]

-

Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, geometrically realistic conformation.[7] This corrects any unrealistic bond lengths or angles.

-

Add Hydrogens and Assign Charges: Similar to the protein, add hydrogens and calculate partial atomic charges (e.g., Gasteiger or AM1-BCC charges).[6]

-

Define Rotatable Bonds: For flexible docking, identify the rotatable bonds in the molecule. This allows the docking algorithm to explore different conformations of the ligand within the binding site.[9]

-

Final Output: Save the prepared ligand in the appropriate format (e.g., PDBQT, MOL2, SDF).[10]

Section 3: Molecular Docking: Predicting Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation (pose) and binding affinity of one molecule to a second.[3][4][11] It is a cornerstone of structure-based drug design, used extensively for virtual screening and lead optimization.[3][4]

The process involves two main components: a search algorithm to generate various ligand poses within the binding site and a scoring function to rank these poses based on their predicted binding energy.[1][3]

Docking Workflow

Caption: The molecular docking experimental workflow.

Protocol 3.1.1: Molecular Docking with AutoDock Vina

-

Define the Search Space: Using software like AutoDock Tools, define a 3D grid box that encompasses the active site of CDK2.[9] The size and center of this box dictate the search space for the ligand. It should be large enough to allow the ligand to move and rotate freely but small enough to focus the search on the binding pocket.

-

Configuration: Create a configuration file specifying the paths to the prepared protein and ligand files, the coordinates of the grid box, and other parameters like exhaustiveness (controls the computational effort).

-

Execution: Run the docking simulation using the AutoDock Vina executable.

-

Result Analysis: The output will be a file containing several predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The top-ranked pose represents the most probable binding mode.

-

Visualization: Analyze the top-ranked poses visually. Examine the key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between this compound and the CDK2 active site residues.

Interpreting Docking Results

The output scores provide a quantitative estimate of binding affinity. Lower (more negative) scores indicate stronger predicted binding.

| Pose ID | Binding Affinity (kcal/mol) | Key Interacting Residues (CDK2) | Interaction Type(s) |

| 1 | -8.5 | LEU83, GLU81 | Hydrogen Bond (amine), Hydrophobic |

| 2 | -8.2 | PHE80, ILE10 | Pi-Stacking (pyridine), Hydrophobic |

| 3 | -7.9 | ASP86, LYS33 | Ionic Interaction, Hydrogen Bond |

| ... | ... | ... | ... |

| Note: This data is illustrative for demonstration purposes. |